molecular formula C10H13N3O3 B14006880 n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide CAS No. 90872-18-7

n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide

Cat. No.: B14006880
CAS No.: 90872-18-7
M. Wt: 223.23 g/mol
InChI Key: GGPAYVUWOAOKPR-UHFFFAOYSA-N
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Description

"N-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide" is a dihydropyrimidine derivative characterized by a 1,4-dihydropyrimidin-4-one core substituted with a methyl group at position 6, a 3-oxopropyl chain at position 5, and an acetamide moiety at position 2. Dihydropyrimidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .

Properties

CAS No.

90872-18-7

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-[4-methyl-6-oxo-5-(3-oxopropyl)-1H-pyrimidin-2-yl]acetamide

InChI

InChI=1S/C10H13N3O3/c1-6-8(4-3-5-14)9(16)13-10(11-6)12-7(2)15/h5H,3-4H2,1-2H3,(H2,11,12,13,15,16)

InChI Key

GGPAYVUWOAOKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC(=O)C)CCC=O

Origin of Product

United States

Preparation Methods

The synthesis of n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide involves several steps. The synthetic route typically includes the formation of the pyrimidine ring followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "N-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide" with related dihydropyrimidine and heterocyclic derivatives, focusing on substituent effects, biological activities, and structural conformations.

Structural Analogues in the Dihydropyrimidine Class

Key analogs include thioacetamide-linked dihydropyrimidines and aryl-substituted derivatives ():

Compound Name Substituents (Positions) Key Structural Features Reported Bioactivity Reference
This compound (Target) - 6-Methyl
- 5-(3-oxopropyl)
- 2-Acetamide
Polar 3-oxopropyl chain; compact methyl group Hypothesized antibacterial* N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) - 2-Thioacetamide
- 4-Methyl
- N-Benzyl
Thioether linker; lipophilic benzyl group Antibacterial (vs. S. aureus)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)-acetamide (5.6) - 2-Thioacetamide
- N-(2,3-Dichlorophenyl)
Electron-withdrawing Cl substituents Antibacterial (broad-spectrum)

Key Observations :

  • Substituent Effects : The target compound’s 3-oxopropyl group at position 5 may enhance solubility and hydrogen-bonding capacity compared to thio-linked analogs (e.g., 5.12, 5.6), which prioritize lipophilicity for membrane penetration .
  • Bioactivity : Thioacetamide derivatives (e.g., 5.6) exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin . The target compound’s 3-oxopropyl group could modulate activity against similar targets, though empirical data are lacking.
  • Synthetic Routes : Analogs like 5.12 and 5.6 were synthesized via S-alkylation of dihydropyrimidine precursors , suggesting that the target compound could be prepared through analogous methods with appropriate aldehydes or ketones.
Heterocyclic Analogues with Acetamide Moieties

Pyridazinone and pyrrole derivatives () highlight the role of heterocyclic cores in bioactivity:

Compound Class Core Structure Key Substituents Bioactivity Reference
Pyridazin-3(2H)-ones Pyridazinone - N-(4-Bromophenyl)-acetamide
- Methoxybenzyl groups
FPR1/FPR2 receptor agonists Neutrophil activation
Pyrrole Alkaloids Pyrrole - Formyl/hydroxymethyl groups
- Acetamide side chains
Antitumor, antioxidant Isolated from Fusarium incarnatum

Key Observations :

  • Core Heterocycle Influence: Dihydropyrimidines (target compound) and pyridazinones () both feature two nitrogen atoms but differ in ring saturation and substituent positioning. Pyridazinones act as formyl peptide receptor (FPR) agonists, while dihydropyrimidines are associated with antimicrobial activity, suggesting divergent structure-activity relationships .
Conformational Analysis

The dihydropyrimidine ring’s puckering () may influence bioactivity. Cremer and Pople’s puckering parameters describe nonplanar conformations in similar heterocycles . For example:

  • Planar rings favor π-π stacking with aromatic residues in enzymes.
  • Puckered rings (e.g., due to steric effects from 3-oxopropyl or methyl groups) may enhance selectivity by fitting into hydrophobic pockets.

The target compound’s 3-oxopropyl chain could induce ring puckering, altering binding modes compared to rigid thio-linked analogs .

Biological Activity

n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 255.28 g/mol

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing various diseases linked to oxidative damage.

2. Antimicrobial Activity

Several studies have documented the antimicrobial effects of dihydropyrimidine derivatives. These compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound could be developed into a novel antimicrobial agent.

3. Anti-inflammatory Effects

Inhibitory effects on myeloperoxidase (MPO), an enzyme involved in inflammatory processes, have been reported for related compounds. For instance, N1-substituted derivatives have demonstrated potent inhibition of MPO activity in preclinical models, indicating a potential role for this compound in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds structurally related to this compound inhibit key enzymes involved in inflammation and oxidative stress.
  • Modulation of Signaling Pathways : It may influence various cellular signaling pathways that regulate inflammation and cell survival.

Case Study 1: MPO Inhibition

A study highlighted the efficacy of a related compound in inhibiting MPO activity in lipopolysaccharide-stimulated human whole blood. The compound demonstrated a robust inhibition profile, suggesting that similar derivatives could be effective in clinical settings for managing inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of dihydropyrimidine derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential for developing these compounds into new antibiotics .

Data Table

Biological ActivityObserved EffectsReference
AntioxidantProtects against oxidative stress
AntimicrobialEffective against various bacteria and fungi
Anti-inflammatoryInhibits MPO activity

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